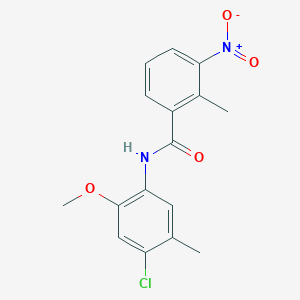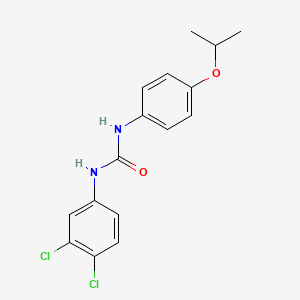
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding community due to its ability to enhance endurance and fat burning. In recent years, there has been a growing interest in the scientific research application of GW 501516, particularly in the fields of exercise physiology and metabolism.
Mécanisme D'action
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 works by binding to the PPARδ receptor, which is found in various tissues including skeletal muscle and adipose tissue. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism. This, in turn, leads to an increase in endurance and fat burning, as well as improved glucose metabolism.
Biochemical and Physiological Effects:
In addition to its effects on metabolism and exercise performance, N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 has been shown to have other physiological effects. It has been shown to reduce inflammation and oxidative stress, which may have potential therapeutic applications for conditions such as atherosclerosis and cancer. It has also been shown to improve cardiac function and reduce the risk of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 for lab experiments is its ability to enhance endurance and fat burning in animal models. This makes it a useful tool for studying the effects of exercise and metabolism on various physiological processes. However, there are also some limitations to its use, particularly in terms of potential side effects and ethical concerns. It is important to use appropriate doses and follow ethical guidelines when conducting research with this compound.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516. One area of interest is its potential therapeutic applications for metabolic disorders such as diabetes and obesity. Another area of interest is its effects on cardiovascular health, particularly its ability to reduce inflammation and oxidative stress. Additionally, there is interest in exploring the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 as a performance-enhancing drug in sports, although this raises ethical concerns and regulatory challenges. Overall, N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent to yield the final product. The overall process is complex and requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide 501516 has been extensively studied for its effects on metabolism and exercise performance. Several studies have shown that it can increase endurance and fat burning by activating PPARδ, a transcription factor that regulates lipid metabolism and energy expenditure. It has also been shown to improve glucose tolerance and insulin sensitivity, which may have potential therapeutic applications for metabolic disorders such as diabetes.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-9-7-13(15(23-3)8-12(9)17)18-16(20)11-5-4-6-14(10(11)2)19(21)22/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMCRLBAWMDQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)

![6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one oxime](/img/structure/B5804022.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)


![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)